molecular formula C12H12N2O3 B8731953 6-(3-Oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid

6-(3-Oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B8731953
M. Wt: 232.23 g/mol
InChI Key: FQFWKACTJHCRAK-UHFFFAOYSA-N
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Description

6-(3-Oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

6-(3-oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-8(15)2-3-9-4-5-11-13-6-10(12(16)17)14(11)7-9/h4-7H,2-3H2,1H3,(H,16,17)

InChI Key

FQFWKACTJHCRAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CN2C(=NC=C2C(=O)O)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirring mixture of ethyl 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate (79) (150 mg, 0.585 mmol) and 2N LiOH (1 mL) in THF:MeOH (4:1, 5 mL) was heated at 60° C. for 45 minutes. The reaction was cooled to room temperature and the pH was adjusted between 4-5 with 1N HCl. The solvent was partially reduced and the crude product was purified by reverse phase preparative HPLC to yield 6-(3-oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid (80). MS m/z 229.03 (M+1)+.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirring mixture of ethyl 6-(3-oxobutyl)imidazo[1,2-a]pyridine-3-carboxylate (77) (190 mg, 0.730 mmol) and 2N LiOH (0.2 mL) in THF:MeOH (4:1, 3 mL) was heated at 50° C. for 45 minutes. The reaction was cooled to room temperature and the pH was adjusted between 3-5 with 10% citric acid. The solvent was partially reduced. The resulting solid was collected by vacuum filtration and washed with excess water. Crude 6-(3-oxobutyl)imidazo[1,2-a]pyridine-3-carboxylic acid (78) was dried and used in the next step without further purification. MS m/z 233.08 (M+1)+.
Name
ethyl 6-(3-oxobutyl)imidazo[1,2-a]pyridine-3-carboxylate
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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